molecular formula C13H15N3O4 B2706574 4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol CAS No. 55682-47-8

4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol

Cat. No.: B2706574
CAS No.: 55682-47-8
M. Wt: 277.28
InChI Key: CSEKEFNIXUCHND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reaction steps. For instance, the bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps . The ring-opening polymerization of the compound proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the ring-opening polymerization of the compound proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C . On heating the polymer with potassium hydroxide in an aqueous 2-methoxyethanol solution, inversion of the configuration of the carbon atom bearing the cyano group occurred to give a structural unit having the cyano group in the equatorial position .

Scientific Research Applications

Synthesis and Reactivity

Compounds related to "4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol" have been synthesized and studied for their potential as conformationally constrained dipeptide isosteres, offering insights into novel drug design. For example, 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids have been described as such isosteres, showcasing a strategy involving the transformation of amino acids into corresponding N-benzylamino alcohols, followed by various chemical reactions to achieve the final compounds (Guarna et al., 1999).

Biological Activity and Drug Development

The structural framework similar to "this compound" has been explored for its potential in drug development, particularly in the creation of selective antagonists and agents with specific biological activities. For instance, CP-96,345, a compound with a related structural motif, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, illustrating the therapeutic potential of these structures in treating conditions mediated by substance P (Snider et al., 1991).

Chemical Transformations and Synthesis Techniques

The bicyclic structure related to "this compound" facilitates various chemical transformations, contributing to the field of organic synthesis. Research has shown efficient routes to synthesize all stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, highlighting the versatility of these structures in synthesizing biologically active molecules (Gelmi et al., 2007).

Advanced Materials and Catalysis

Moreover, derivatives similar to "this compound" have been utilized in the development of catalysts for alcohol oxidation, demonstrating the chemical's potential beyond pharmaceuticals. A study on hydroxylamine derivatives, including 8-Azabicyclo[3.2.1]octan-8-ol, as catalysts for the oxidation of secondary alcohols using molecular oxygen, underscores the role of these compounds in green chemistry and sustainable processes (Toda et al., 2023).

Future Directions

The future directions in the study of “4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol” and related compounds could involve further exploration of their potential in the synthesis of polysaccharides, especially those displaying biological and physiological activity . Additionally, their potential in the development of antiviral drugs could be a promising area of research .

Properties

IUPAC Name

4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEKEFNIXUCHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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